![molecular formula C14H14N4OS B6581128 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide CAS No. 1207038-78-5](/img/structure/B6581128.png)
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide, also known as DM-BTZ-PC, is a novel small molecule that has been studied for its potential as an anti-cancer therapeutic. DM-BTZ-PC has a unique structure, containing both a pyrazole and a benzothiazole moiety, and has been shown to exhibit anti-cancer activity in vitro and in vivo.
Scientific Research Applications
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been studied extensively for its potential anti-cancer applications. In vitro studies have shown that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is able to inhibit the proliferation of various cancer cell lines, including those derived from breast, prostate, and colon cancers. In vivo studies have also demonstrated that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is able to reduce the growth of tumor xenografts in mice. Furthermore, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to be effective in combination with other chemotherapeutic agents, such as doxorubicin and cisplatin.
Mechanism of Action
The exact mechanism of action of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. However, it is believed that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide targets multiple pathways involved in cancer cell proliferation and survival. In particular, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of multiple kinases, including the epidermal growth factor receptor (EGFR) and the c-Met receptor tyrosine kinase (RTK). In addition, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the expression of multiple oncogenes, such as c-Myc and cyclin D1.
Biochemical and Physiological Effects
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to have multiple biochemical and physiological effects. In vitro studies have demonstrated that 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is able to induce apoptosis in cancer cells, as well as inhibit cell proliferation and migration. In addition, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Furthermore, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to inhibit the expression of multiple angiogenic factors, such as VEGF and PDGF.
Advantages and Limitations for Lab Experiments
The use of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide for laboratory experiments has several advantages. First, the synthesis of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is relatively simple and efficient, with yields of up to 95%. Second, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is stable and can be stored at room temperature for extended periods of time. Finally, 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide has been shown to be effective at low concentrations, making it ideal for use in laboratory experiments. However, there are some limitations to the use of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide for laboratory experiments. First, the exact mechanism of action of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide is not yet fully understood. Second, the long-term effects of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide on human health are not yet known.
Future Directions
There are several potential future directions for the study of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide. First, further research is needed to better understand the exact mechanism of action of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide. Second, additional studies are needed to determine the long-term safety and efficacy of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide. Third, further studies are needed to explore the potential synergistic effects of 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide with other chemotherapeutic agents. Finally, additional research is needed to develop new methods of synthesizing 1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide that are more efficient and cost-effective.
Synthesis Methods
1,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)-1H-pyrazole-5-carboxamide can be synthesized from the reaction of 1,4-dimethyl-N-methyl-1H-pyrazole-5-carboxamide and 2-methyl-1,3-benzothiazol-5-yl chloride. This reaction is carried out in an aqueous solution at room temperature, and the reaction is completed in two steps. First, the pyrazole and benzothiazole moieties are combined to form the desired molecule. Second, the resulting molecule is then reacted with a suitable base, such as sodium hydroxide, to form the desired product. The reaction is highly efficient, with yields of up to 95%.
properties
IUPAC Name |
2,4-dimethyl-N-(2-methyl-1,3-benzothiazol-5-yl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4OS/c1-8-7-15-18(3)13(8)14(19)17-10-4-5-12-11(6-10)16-9(2)20-12/h4-7H,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHGJQEBMETVYNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=CC3=C(C=C2)SC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-5-carboxamide |
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